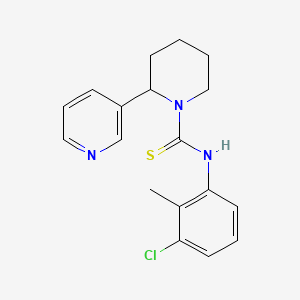

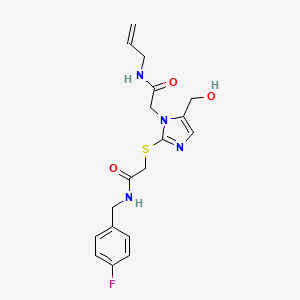

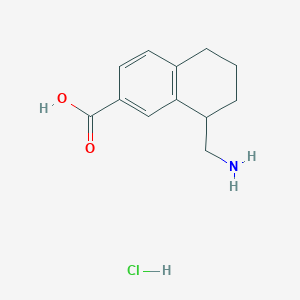

![molecular formula C15H13ClN4O2 B2442980 N-(3-chlorobenzyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide CAS No. 1775378-09-0](/img/structure/B2442980.png)

N-(3-chlorobenzyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-(3-chlorobenzyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide” is a derivative of pyrazinamide, an important first-line drug used in shortening TB therapy . It is part of a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives that were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .

Molecular Structure Analysis

The molecular structure of these compounds is crucial for their activity. The molecular interactions of the derivatised conjugates in docking studies reveal their suitability for further development .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are complex and involve multiple steps. The aminodehalogenation of 3-chloropyrazine-2-carboxamide with variously substituted benzylamines is a key step in the synthesis .Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds, such as lipophilicity, are key factors related to the cell transmembrane transport and other biological processes .Wissenschaftliche Forschungsanwendungen

Antimycobacterial Activity

This compound has shown significant antimycobacterial activity. For example, N-(2-methylbenzyl)-3-((2-methylbenzyl)amino)pyrazine-2-carboxamide and N-(3,4-dichlorobenzyl)-3-((3,4-dichlorobenzyl)amino)pyrazine-2-carboxamide were found to be the most effective against Mycobacterium tuberculosis H37Rv, with MIC = 12.5 μg·mL −1 .

Antibacterial Activity

The compound also exhibits antibacterial activity. In particular, 3-chloro-N-(2-chlorobenzyl)pyrazine-2-carboxamide was found to be the most active compound against Staphylococcus aureus with MIC = 7.81 μM, and Staphylococcus epidermidis with MIC = 15.62 μM .

Antifungal Activity

Some derivatives of the compound have shown antifungal activity. The most active compound against Trichophyton mentagrophytes, the most susceptible fungal strain tested, was 5-chloro-N-(3-trifluoromethylbenzyl)-pyrazine-2-carboxamide with MIC = 15.62 µmol/L .

Photosynthesis-Inhibiting Activity

Certain derivatives of the compound have shown photosynthesis-inhibiting activity in spinach chloroplasts (Spinacia oleracea L.). However, only moderate or weak activity was detected for most compounds .

Interaction with EPR Spectroscopy

Using EPR spectroscopy, it was found that certain derivatives of the compound interacted with the D · intermediate, i.e., with the tyrosine radical which is situated at the 161th position on D2 protein occurring on the donor side of PS 2 .

Antiviral Activities

According to some studies, pyrrolo[1,2-a]pyrazine derivatives exhibited more antibacterial, antifungal, and antiviral activities .

Wirkmechanismus

Target of Action

The compound, also known as N-[(3-CHLOROPHENYL)METHYL]-6-METHYL-4-OXO-5H-PYRAZOLO[1,5-A]PYRAZINE-2-CARBOXAMIDE, is a derivative of pyrrolopyrazine . Pyrrolopyrazine derivatives have been found to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .

Mode of Action

It is known that pyrrolopyrazine derivatives interact with their targets in a way that leads to their various biological activities . For instance, some pyrrolopyrazine derivatives have shown more activity on kinase inhibition , which could suggest a potential interaction with kinases.

Biochemical Pathways

These could potentially include pathways related to inflammation, viral replication, fungal growth, oxidation, tumor growth, and kinase activity .

Result of Action

Given its potential biological activities, it can be inferred that the compound could have various effects at the molecular and cellular level, such as inhibiting kinase activity, reducing inflammation, inhibiting viral replication, inhibiting fungal growth, reducing oxidation, and inhibiting tumor growth .

Safety and Hazards

While specific safety and hazard information for “N-(3-chlorobenzyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide” is not available, it’s worth noting that most active compounds were evaluated for their cytotoxicity on HEK-293 (human embryonic kidney) cells and the results indicate that the compounds are nontoxic to human cells .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[(3-chlorophenyl)methyl]-6-methyl-4-oxo-5H-pyrazolo[1,5-a]pyrazine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClN4O2/c1-9-8-20-13(15(22)18-9)6-12(19-20)14(21)17-7-10-3-2-4-11(16)5-10/h2-6,8H,7H2,1H3,(H,17,21)(H,18,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUEGGGHMPICJIK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C(=CC(=N2)C(=O)NCC3=CC(=CC=C3)Cl)C(=O)N1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-chlorobenzyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

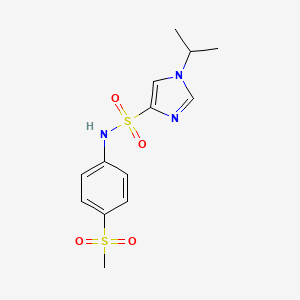

![Methyl 2-(aminomethyl)bicyclo[2.2.2]octane-2-carboxylate;hydrochloride](/img/structure/B2442908.png)

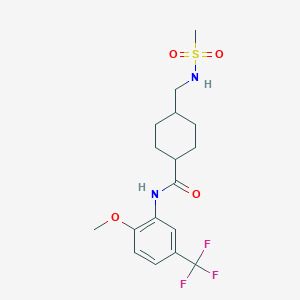

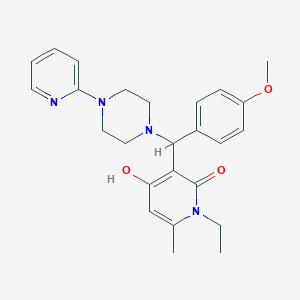

![5-(Aminomethyl)-3-(benzo[d][1,3]dioxol-5-yl)oxazolidin-2-one hydrochloride](/img/structure/B2442914.png)

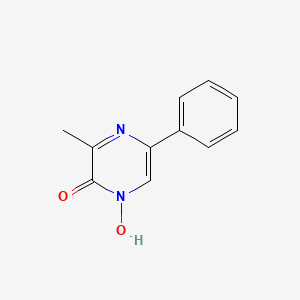

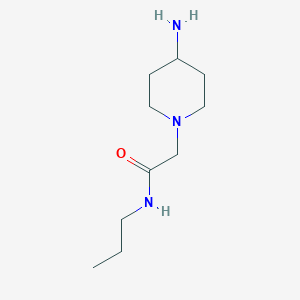

![3-(7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(4-fluoro-3-methylphenyl)propanamide](/img/structure/B2442915.png)